molecular formula C18H23N5O4S B14936037 Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14936037
M. Wt: 405.5 g/mol
InChI Key: FGPDLBJSRWJGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxypyridazinyl group, a piperidinyl group, and a thiazolyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as piperidine-4-carboxylic acid, 6-methoxypyridazine, and thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(6-methoxypyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H23N5O4S/c1-3-27-16(24)10-13-11-28-18(19-13)20-17(25)12-6-8-23(9-7-12)14-4-5-15(26-2)22-21-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,20,25)

InChI Key

FGPDLBJSRWJGEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.